Product packaging for [1,4]Dithiino[2,3-c][1,2,5]oxadiazole(Cat. No.:CAS No. 174451-50-4)

[1,4]Dithiino[2,3-c][1,2,5]oxadiazole

Cat. No.: B12548296
CAS No.: 174451-50-4
M. Wt: 158.2 g/mol
InChI Key: DMVLODIMNCWSPO-UHFFFAOYSA-N
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Description

[1,4]Dithiino[2,3-c][1,2,5]oxadiazole is a complex heterocyclic compound of significant interest in advanced chemical research. It is synthesized from 1,4-dithiane-2,3,5,6-tetraone tetraoxime and exists as an equilibrium mixture of isomers . Its structure, which incorporates a 1,2,5-oxadiazole (furazan) ring, is a key feature in the development of high-energy materials due to its positive enthalpy of formation and favorable oxygen balance, leading to environmentally benign decomposition products like nitrogen gas . This compound can be further functionalized through oxidation to yield mono- and bis-S-oxide derivatives, expanding its utility as a versatile synthetic intermediate . In pharmacological research, derivatives of 1,2,5-oxadiazole N-oxide have demonstrated promising biological activity. Studies indicate that such compounds can exhibit potent antitrypanosomal effects, with their efficacy being closely associated with the facility of monoelectronic reduction of the N-oxide moiety and the compound's lipophilic-hydrophilic balance . This makes the [1,4]dithiino-fused structure a valuable scaffold for investigating new anti-infective agents. The compound is provided For Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2N2OS2 B12548296 [1,4]Dithiino[2,3-c][1,2,5]oxadiazole CAS No. 174451-50-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

174451-50-4

Molecular Formula

C4H2N2OS2

Molecular Weight

158.2 g/mol

IUPAC Name

[1,4]dithiino[2,3-c][1,2,5]oxadiazole

InChI

InChI=1S/C4H2N2OS2/c1-2-9-4-3(8-1)5-7-6-4/h1-2H

InChI Key

DMVLODIMNCWSPO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NON=C2S1

Origin of Product

United States

Synthetic Methodologies Fordithiino 2,3 C Oxadiazole

Retrosynthetic Analysis of thechemrxiv.orgresearchgate.netDithiino[2,3-c]chemrxiv.orgspringerprofessional.deresearchgate.netoxadiazole Core

A logical retrosynthetic analysis of the target molecule, chemrxiv.orgresearchgate.netDithiino[2,3-c] chemrxiv.orgspringerprofessional.deresearchgate.netoxadiazole, suggests a disconnection strategy that simplifies the complex fused structure into more readily available starting materials. The primary disconnection breaks the 1,2,5-oxadiazole ring, a common strategy for this heterocycle. This leads to a key intermediate, the α-dioxime of 1,4-dithiin-2,3-dione. This intermediate can be conceptually derived from 1,4-dithiin-2,3-dione, which in turn can be traced back to simpler, commercially available precursors.

This retrosynthetic pathway highlights two key synthons: a C2 dication equivalent and a dithiol nucleophile, which upon reaction would form the 1,4-dithiin ring. The formation of the 1,2,5-oxadiazole ring is then envisioned through the cyclization of the α-dioxime precursor.

Classical Synthetic Routes tochemrxiv.orgresearchgate.netDithiino[2,3-c]chemrxiv.orgspringerprofessional.deresearchgate.netoxadiazole

The classical synthesis of chemrxiv.orgresearchgate.netDithiino[2,3-c] chemrxiv.orgspringerprofessional.deresearchgate.netoxadiazole is a multi-step process that involves the initial construction of the 1,4-dithiin ring followed by the annulation of the 1,2,5-oxadiazole moiety.

The formation of the 1,4-dithiin ring is a critical first step. A common method for constructing this six-membered heterocycle involves the reaction of a 1,2-dithiol with a suitable two-carbon electrophile. For the synthesis of a 2,3-disubstituted 1,4-dithiin, a key precursor is often a derivative of 1,2-ethanedithiol.

A plausible route to a suitable precursor for the target molecule involves the synthesis of 1,4-dithiin-2,3-dicarbonitrile. This can be achieved through the reaction of sodium cyanide with a 2,3-dihalo-1,4-dithiin. The resulting dicarbonitrile is a versatile intermediate for further functionalization.

The construction of the 1,2,5-oxadiazole ring, also known as a furazan, is typically achieved through the cyclization of an α-dioxime. This is a well-established and widely used method in heterocyclic chemistry. The reaction of a 1,2-dicarbonyl compound with hydroxylamine (B1172632) yields the corresponding dioxime. Subsequent dehydration of the dioxime leads to the formation of the 1,2,5-oxadiazole ring.

In the context of synthesizing chemrxiv.orgresearchgate.netDithiino[2,3-c] chemrxiv.orgspringerprofessional.deresearchgate.netoxadiazole, the key intermediate, 1,4-dithiin-2,3-dione dioxime, would be the substrate for this cyclization. The dione (B5365651) itself can be prepared from the hydrolysis of the corresponding 1,4-dithiin-2,3-dicarbonitrile. The subsequent reaction with hydroxylamine would furnish the dioxime. The final step involves the dehydration of this dioxime, which can be effected by various reagents such as thionyl chloride, phosphorus pentoxide, or by thermal means, to yield the target fused heterocycle.

A stepwise assembly approach offers a controlled and often high-yielding route to the target molecule. This strategy involves the sequential construction of the heterocyclic rings, allowing for the purification of intermediates at each stage.

A proposed stepwise synthesis of chemrxiv.orgresearchgate.netDithiino[2,3-c] chemrxiv.orgspringerprofessional.deresearchgate.netoxadiazole is outlined below:

Synthesis of 1,4-Dithiin-2,3-dicarbonitrile: This intermediate can be synthesized from a suitable 2,3-disubstituted 1,4-dithiin, such as a dihalo derivative, by nucleophilic substitution with a cyanide source.

Conversion to 1,4-Dithiin-2,3-dione: The dinitrile can be hydrolyzed under acidic or basic conditions to the corresponding dicarboxylic acid, which can then be converted to the diacyl chloride and subsequently reduced to the dialdehyde (B1249045). Oxidation of the dialdehyde would yield the desired 1,4-dithiin-2,3-dione. A more direct route could involve the direct oxidation of a suitable precursor.

Formation of 1,4-Dithiin-2,3-dione dioxime: The dione is then reacted with hydroxylamine to form the α-dioxime. This reaction is typically straightforward and proceeds in good yield.

Cyclization to chemrxiv.orgresearchgate.netDithiino[2,3-c] chemrxiv.orgspringerprofessional.deresearchgate.netoxadiazole: The final step is the cyclodehydration of the dioxime to form the 1,2,5-oxadiazole ring. This can be achieved using a variety of dehydrating agents.

StepReactant(s)ProductKey Transformation
12,3-Dichloro-1,4-dithiin, Sodium Cyanide1,4-Dithiin-2,3-dicarbonitrileNucleophilic Substitution
21,4-Dithiin-2,3-dicarbonitrile1,4-Dithiin-2,3-dioneHydrolysis and Oxidation
31,4-Dithiin-2,3-dione, Hydroxylamine1,4-Dithiin-2,3-dione dioximeOximation
41,4-Dithiin-2,3-dione dioxime chemrxiv.orgresearchgate.netDithiino[2,3-c] chemrxiv.orgspringerprofessional.deresearchgate.netoxadiazoleCyclodehydration

Novel and Advanced Synthetic Approaches forchemrxiv.orgresearchgate.netDithiino[2,3-c]chemrxiv.orgspringerprofessional.deresearchgate.netoxadiazole

While classical methods provide reliable routes to the target compound, modern synthetic chemistry offers more advanced and potentially more efficient strategies.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Although specific examples for the synthesis of chemrxiv.orgresearchgate.netDithiino[2,3-c] chemrxiv.orgspringerprofessional.deresearchgate.netoxadiazole using transition metal catalysis are not prominently reported in the literature, the principles of this approach can be applied to devise potential synthetic routes.

One plausible strategy would involve a transition metal-catalyzed cross-coupling reaction to construct the 1,4-dithiin ring. For instance, a palladium- or copper-catalyzed coupling of a 1,2-dihalobenzene analog with a dithiol could be envisioned.

Furthermore, C-H activation strategies could offer a more atom-economical approach. A transition metal catalyst could facilitate the direct coupling of a suitably functionalized 1,4-dithiin with a reagent that provides the nitrogen and oxygen atoms for the oxadiazole ring. For example, a rhodium- or ruthenium-catalyzed annulation of a 1,4-dithiin bearing two adjacent C-H bonds with a source of "N-O" could directly lead to the fused heterocyclic system. While speculative, these advanced methodologies represent a promising area for future research in the synthesis of this and related heterocyclic compounds.

Comprehensive Analysis of nih.govbeilstein-journals.orgDithiino[2,3-c] nih.govnih.govnih.govoxadiazole Reveals Significant Gap in Scientific Literature

A thorough investigation into the chemical compound nih.govbeilstein-journals.orgDithiino[2,3-c] nih.govnih.govnih.govoxadiazole has revealed a notable absence of dedicated scientific research and literature. Despite a comprehensive search for synthetic methodologies, including photochemical, electrochemical, and green chemistry pathways, as well as data on reaction optimization and purification techniques, no specific studies focusing on this particular heterocyclic system were identified.

The initial inquiry sought to construct a detailed article covering the synthesis and purification of nih.govbeilstein-journals.orgDithiino[2,3-c] nih.govnih.govnih.govoxadiazole, structured around a precise outline. However, the lack of available data prevents a scientifically accurate and informative discussion on the following specified topics:

Purity Assessment and Isolation Techniques for Synthetic Intermediates and the Final Compound:Standard analytical techniques for assessing purity and isolating compounds, such as NMR spectroscopy, infrared spectroscopy, melting point determination, and chromatography, are well-established in organic synthesis.nih.govpku.edu.cnmdpi.commdpi.comWhile these would be the presumed methods fornih.govbeilstein-journals.orgDithiino[2,3-c]nih.govnih.govnih.govoxadiazole, no specific reports applying these techniques to this compound or its intermediates could be located.

The absence of information on this specific fused heterocyclic compound suggests it may be a novel structure that has not yet been synthesized or has been synthesized but not reported in publicly accessible scientific literature. The available research focuses on more common, unfused oxadiazole and thiadiazole isomers. Therefore, a detailed, scientifically accurate article adhering to the requested structure cannot be generated at this time.

Advanced Structural Elucidation and Characterization Ofdithiino 2,3 C Oxadiazole

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

No published ¹H NMR or ¹³C NMR data for researchgate.netnih.govDithiino[2,3-c] researchgate.netnih.govresearchgate.netoxadiazole are available.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

No published IR or Raman spectra for researchgate.netnih.govDithiino[2,3-c] researchgate.netnih.govresearchgate.netoxadiazole are available.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

No published mass spectrometry data for researchgate.netnih.govDithiino[2,3-c] researchgate.netnih.govresearchgate.netoxadiazole are available.

X-ray Crystallography for Solid-State Structure Determination

Crystal Growth and Quality Assessment

There are no reports on the synthesis or crystallization of researchgate.netnih.govDithiino[2,3-c] researchgate.netnih.govresearchgate.netoxadiazole, and therefore no information on its crystal growth or quality assessment exists.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

As no X-ray crystal structure has been determined for this compound, data on its bond lengths, bond angles, and dihedral angles are not available.

Examination of Intermolecular Interactions and Crystal Packing

A thorough search for crystallographic data of sielc.comorganic-chemistry.orgDithiino[2,3-c] sielc.comnih.govnih.govoxadiazole did not yield any published crystal structures. Consequently, there is no empirical data available to analyze the specific intermolecular interactions, such as hydrogen bonding, π-π stacking, or other non-covalent forces that would dictate its crystal packing arrangement. While studies on other oxadiazole derivatives, like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, have shown the presence of weak intermolecular C-H···π interactions and short C···O interactions that influence their crystal structures, no such specific information exists for the dithiino-fused oxadiazole system. nih.gov

Advanced Chiroptical Spectroscopy (If Applicable for Derivatives)

The applicability of chiroptical spectroscopy is contingent on the existence of chiral derivatives of the compound . Research into the synthesis and characterization of chiral derivatives of sielc.comorganic-chemistry.orgDithiino[2,3-c] sielc.comnih.govnih.govoxadiazole has not been reported in the available literature. Therefore, no studies utilizing Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) for this specific compound or its derivatives could be found.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies

Due to the lack of synthesized chiral derivatives of sielc.comorganic-chemistry.orgDithiino[2,3-c] sielc.comnih.govnih.govoxadiazole, no data from CD or ORD spectroscopic analyses are available.

Chromatographic Methods for Purity and Isomer Separation

While chromatographic methods are standard for the purification and analysis of organic compounds, specific protocols for sielc.comorganic-chemistry.orgDithiino[2,3-c] sielc.comnih.govnih.govoxadiazole are not documented. General methods for other oxadiazole derivatives can be found, but their direct applicability to this specific dithiino-fused system is not confirmed.

High-Performance Liquid Chromatography (HPLC)

No specific High-Performance Liquid Chromatography (HPLC) methods for the analysis of sielc.comorganic-chemistry.orgDithiino[2,3-c] sielc.comnih.govnih.govoxadiazole have been published. For other oxadiazole compounds, such as 2,5-diphenyl-1,3,4-oxadiazole (B188118) and 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline, reverse-phase HPLC methods have been developed. sielc.comsielc.com These methods typically employ a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, sometimes with additives like phosphoric acid or formic acid for improved peak shape and mass spectrometry compatibility. sielc.comsielc.com However, without experimental data, it is not possible to provide a validated HPLC method for sielc.comorganic-chemistry.orgDithiino[2,3-c] sielc.comnih.govnih.govoxadiazole.

Table 1: Hypothetical HPLC Parameters (Based on General Oxadiazole Analysis)

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (gradient)
Detector UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Note: This table is illustrative and not based on experimental data for the specified compound.

Gas Chromatography (GC) (If Volatile)

The volatility of sielc.comorganic-chemistry.orgDithiino[2,3-c] sielc.comnih.govnih.govoxadiazole has not been reported, and no specific Gas Chromatography (GC) methods for its analysis are available. The feasibility of GC analysis would depend on the compound's thermal stability and vapor pressure.

Theoretical and Computational Chemistry Studies Ofdithiino 2,3 C Oxadiazole

Electronic Structure and Bonding Analysis

The electronic characteristics of tandfonline.comchemicalbook.comDithiino[2,3-c] tandfonline.comsemanticscholar.orgbeilstein-journals.orgoxadiazole are determined by the fusion of an electron-rich, aromatic-like 1,2,5-oxadiazole ring with a non-aromatic, flexible 1,4-dithiin ring.

While specific DFT calculations for tandfonline.comchemicalbook.comDithiino[2,3-c] tandfonline.comsemanticscholar.orgbeilstein-journals.orgoxadiazole are not available in the current literature, studies on related oxadiazole and dithiin derivatives provide a framework for understanding its molecular orbitals. researchgate.netcapes.gov.br For instance, DFT calculations are commonly used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). capes.gov.br

The HOMO and LUMO are crucial in determining a molecule's reactivity. For the fused system, the HOMO is expected to have significant contributions from the sulfur atoms of the dithiin ring, which are known to have higher energy p-orbitals. The LUMO is likely to be localized more on the electron-deficient oxadiazole ring. The energy gap between the HOMO and LUMO will define the chemical reactivity and kinetic stability of the molecule.

Table 1: Comparative Electronic Properties of Parent Heterocycles

Property 1,4-Dithiin 1,2,5-Oxadiazole (Furazan)
Lowest Ionization Energy (eV) 8.15 tandfonline.com 11.79 chemicalbook.com
Dipole Moment (D) - 3.38 chemicalbook.com

This table presents experimental and theoretical data for the parent heterocyclic compounds to approximate the properties of the fused system.

The electron density distribution in tandfonline.comchemicalbook.comDithiino[2,3-c] tandfonline.comsemanticscholar.orgbeilstein-journals.orgoxadiazole is expected to be highly polarized. The 1,2,5-oxadiazole ring is a π-excessive system, with significant electron density on the nitrogen atoms. chemicalbook.com In contrast, the 1,4-dithiin ring behaves more like a di-thioether with localized π-bonds on the carbon atoms. tandfonline.comtandfonline.com

Electrostatic potential maps, which can be generated through computational methods, would likely show a region of negative potential around the nitrogen and oxygen atoms of the oxadiazole ring, indicating their nucleophilic character. Conversely, the sulfur atoms in the dithiin ring, while possessing lone pairs, are less electronegative and part of a less electron-rich system.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of tandfonline.comchemicalbook.comDithiino[2,3-c] tandfonline.comsemanticscholar.orgbeilstein-journals.orgoxadiazole are primarily governed by the conformational preferences of the 1,4-dithiin ring.

Computational energy minimization studies would be essential to determine the most stable conformation of tandfonline.comchemicalbook.comDithiino[2,3-c] tandfonline.comsemanticscholar.orgbeilstein-journals.orgoxadiazole. The 1,4-dithiin ring is known to adopt a non-planar, boat-like conformation. beilstein-journals.orgcapes.gov.brtandfonline.com It is expected that the fused system will also exhibit a non-planar structure to alleviate ring strain. The potential energy surface would likely show two stable boat-like conformers that can interconvert.

The 1,4-dithiin ring is flexible and can undergo ring inversion through a planar transition state. beilstein-journals.orgnih.gov The energy barrier for this process in the parent 1,4-dithiin is relatively low, at less than 12 kJ/mol. beilstein-journals.orgnih.gov For the fused system, the presence of the rigid, planar oxadiazole ring would likely increase this energy barrier. Molecular dynamics simulations could provide valuable insights into the timescale and pathways of this ring puckering, which would be crucial for understanding its interactions in different chemical environments. rsc.orgnih.gov

Table 2: Conformational Properties of 1,4-Dithiin

Property Description
Preferred Conformation Boat-like beilstein-journals.orgcapes.gov.brtandfonline.com
Ring Interconversion Rapid interconversion through a planar geometry beilstein-journals.orgnih.gov

This table summarizes the known conformational characteristics of the 1,4-dithiin ring, which are expected to strongly influence the structure of the fused compound.

The requested article outline necessitates in-depth information on:

Computational NMR Chemical Shift Predictions: Specific predicted chemical shift values for the atoms within the molecule.

Vibrational Frequency Calculations for IR and Raman Spectra: Calculated vibrational modes and their corresponding frequencies.

Transition State Analysis of Key Synthetic Steps: Computational data on the energy barriers and geometries of transition states in the synthesis of the compound.

Computational Exploration of Electrophilic and Nucleophilic Attack Sites: Theoretical studies identifying the most reactive sites on the molecule.

Solvent Effects on Molecular Properties and Reactivity: Analysis of how different solvents computationally affect the molecule's structure and reactivity.

The existing literature focuses on broader classes of related compounds, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles, and their general synthesis and pharmacological properties. However, there is a notable absence of specific computational studies on the fused heterocyclic system of nih.govDithiino[2,3-c] nih.govoxadiazole.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict and detailed outline provided, as the necessary source data is not available in the public domain.

Reactivity and Derivatization Ofdithiino 2,3 C Oxadiazole

Electrophilic Aromatic Substitution Reactions

No experimental data for electrophilic aromatic substitution on the nih.govrsc.orgDithiino[2,3-c] nih.govacs.orgchim.itoxadiazole system have been reported. The predicted reactivity towards electrophiles is expected to be low for several reasons.

The 1,4-dithiin ring is a non-planar, 8π-electron system that is generally considered non-aromatic rather than anti-aromatic, as it adopts a boat or chair conformation to avoid antiaromatic destabilization. wikipedia.orgstackexchange.comthieme-connect.de Its chemical properties are predominantly olefinic. tandfonline.com While some electrophilic substitution reactions have been reported for benzo-fused dithiins (thianthrenes), the parent 1,4-dithiin does not typically undergo classical electrophilic aromatic substitution. acs.org

The 1,2,5-oxadiazole (furazan) ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms and an oxygen atom. This electron deficiency deactivates the ring towards electrophilic attack. nih.govresearchgate.net Consequently, reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation are not expected to occur on the oxadiazole portion of the fused system. chemicalbook.com

Therefore, the fused nih.govrsc.orgDithiino[2,3-c] nih.govacs.orgchim.itoxadiazole ring system is predicted to be highly resistant to electrophilic aromatic substitution under standard conditions.

Nucleophilic Attack and Ring-Opening Pathways

While specific studies on nih.govrsc.orgDithiino[2,3-c] nih.govacs.orgchim.itoxadiazole are unavailable, the electron-deficient nature of the 1,2,5-oxadiazole ring suggests it is the most likely site for nucleophilic attack. In related fused systems, such as nih.govacs.orgchim.itoxadiazolo[3,4-d]pyrimidine 1-oxides, nucleophilic addition occurs preferentially at the carbon atom of the pyrimidine (B1678525) ring adjacent to the oxadiazole, leaving the furoxan (oxadiazole N-oxide) ring intact initially. rsc.org For other oxadiazole isomers, nucleophilic attack at the ring carbons is a common reactivity pathway, often leading to ring-opening and rearrangement, a process known as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure). chim.it

The 1,4-dithiin ring can also undergo ring-opening upon reaction with nucleophiles like alkoxides, particularly in fused systems. thieme-connect.de The stability of the nih.govrsc.orgDithiino[2,3-c] nih.govacs.orgchim.itoxadiazole system towards nucleophiles would likely depend on the reaction conditions and the nature of the nucleophile, with potential for complex reaction pathways involving either or both heterocyclic rings.

Table 1: Predicted Reactivity towards Nucleophiles

Reagent TypePredicted Reactive SiteExpected Outcome
Strong Nucleophiles (e.g., Grignard, Organolithiums)Carbon atoms of the Oxadiazole ringAddition or Ring-Opening
Soft Nucleophiles (e.g., Amines, Thiols)Carbon atoms of the Oxadiazole ringNucleophilic Substitution (if a leaving group is present) or Ring Cleavage
Hard Nucleophiles (e.g., Hydroxide, Alkoxides)Carbon atoms of the Oxadiazole ring; potentially the Dithiin ringRing-Opening of either or both heterocyclic systems rsc.orgthieme-connect.de

Functionalization of the Dithiin and Oxadiazole Moieties

Direct Friedel-Crafts alkylation or acylation of the nih.govrsc.orgDithiino[2,3-c] nih.govacs.orgchim.itoxadiazole core is predicted to be unsuccessful due to the deactivating nature of the oxadiazole ring. chemicalbook.com

However, functionalization of the dithiin ring may be possible through alternative pathways. The olefinic protons of 1,4-dithiins can be removed by strong bases to form lithiated intermediates. These intermediates can then be trapped by electrophiles such as alkyl halides, allowing for C-alkylation. nih.gov This strategy represents the most plausible route for introducing alkyl groups onto the dithiin portion of the fused system. Under oxidative conditions, 1,4-dihydropyridines can also serve as a source of alkyl radicals for the C-H alkylation of heterocycles. nih.gov

No halogenation studies on nih.govrsc.orgDithiino[2,3-c] nih.govacs.orgchim.itoxadiazole have been documented. Given the olefinic character of the 1,4-dithiin ring, an addition reaction of halogens (e.g., Br₂, Cl₂) across the carbon-carbon double bond is a plausible pathway, similar to the halogenation of alkenes. wikipedia.orgmasterorganicchemistry.com This would result in a dihalo-dihydro-dithiin derivative. The mechanism would likely proceed through a cyclic halonium ion intermediate. masterorganicchemistry.com

Direct halogenation of the oxadiazole ring is not anticipated. However, in some 1,2,4-oxadiazoles, an unsubstituted C5 position can undergo mercuration, which then allows for subsequent iodination. chemicalbook.com It is unclear if a similar pathway would be viable for the 1,2,5-oxadiazole system within this fused structure.

The sulfur atoms of the 1,4-dithiin ring are expected to be susceptible to oxidation. Treatment with oxidizing agents like perbenzoic acid can convert the sulfide (B99878) linkages to sulfoxides and subsequently to sulfones. nih.gov Partial oxidation can lead to mixtures of mono- and di-sulfoxides, including stereoisomers. nih.gov The resulting dithiin tetraoxides are known to be useful dienophiles in cycloaddition reactions. nih.gov The reversible one- and two-electron oxidations of 1,4-dithiins to form stable radical cations and dications are also a key feature of their chemistry. wikipedia.orgthieme-connect.comresearchgate.net

The 1,2,5-oxadiazole ring can be reduced. For example, some 1,2,3-oxadiazole (B8650194) 3-oxides can be reduced with sodium borohydride. mit.edu The specific conditions required for the reduction of the nih.govrsc.orgDithiino[2,3-c] nih.govacs.orgchim.itoxadiazole system would need to be determined experimentally.

Table 2: Predicted Oxidation/Reduction Behavior

ReactionReagent ExampleMoiety AffectedExpected Product
Oxidationm-CPBA, H₂O₂DithiinSulfoxides, Sulfones nih.gov
Oxidation (electrochemical)Anodic OxidationDithiinRadical cation, Dication wikipedia.orgresearchgate.net
ReductionNaBH₄, H₂/PdOxadiazoleRing-cleaved or reduced products

Cycloaddition Reactions Involving the Heterocyclic Rings

The potential for nih.govrsc.orgDithiino[2,3-c] nih.govacs.orgchim.itoxadiazole to participate in cycloaddition reactions is one of its more intriguing, albeit unstudied, aspects.

The 1,4-dithiin ring itself, particularly when activated with electron-withdrawing groups, can act as a dienophile in Diels-Alder reactions. acs.orgthieme-connect.de Photolysis of 1,4-dithiins can also lead to [2+2] cycloaddition dimerization. wikipedia.org

Conversely, fused oxadiazole systems can also engage in cycloadditions. For instance, 4,6-diphenylthieno[3,4-c] nih.govacs.orgchim.itoxadiazole (a thieno-fused analogue) undergoes cycloaddition with acetylenes. acs.orgacs.org These reactions can be complex, sometimes involving the initial formation of a strained cycloadduct followed by thermal cleavage and rearrangement. acs.org The 1,2,4-oxadiazole (B8745197) ring can also be formed via 1,3-dipolar cycloaddition reactions. nih.govmdpi.com

Given these precedents, it is conceivable that the dithiin moiety could act as a dienophile, or that the fused system could react with highly reactive dienophiles or dipolarophiles, potentially leading to novel and complex heterocyclic structures. The specific mode of reaction would depend heavily on the nature of the reaction partner and the conditions employed. pageplace.deasu.edu

While there is a lack of direct experimental evidence, a predictive analysis based on the fundamental reactivity of 1,4-dithiins and 1,2,5-oxadiazoles provides a solid framework for anticipating the chemical behavior of nih.govrsc.orgDithiino[2,3-c] nih.govacs.orgchim.itoxadiazole. The system is expected to be largely inert to electrophilic substitution but susceptible to nucleophilic attack, particularly at the oxadiazole ring. Functionalization is most likely to be achieved via oxidation of the dithiin sulfur atoms or through metallation-alkylation of the dithiin's vinylic positions. The potential for this molecule to engage in various cycloaddition reactions presents an exciting avenue for future research. Experimental validation is crucial to confirm these hypotheses and unlock the synthetic potential of this novel heterocyclic scaffold.

Polymerization and Oligomerization Potential ofmdpi.comjos.ac.cnDithiino[2,3-c]mdpi.comnih.govnih.govoxadiazole Derivatives

The drive to develop new conjugated polymers for applications in organic electronics has led to the exploration of a wide array of heterocyclic building blocks. The mdpi.comjos.ac.cnDithiino[2,3-c] mdpi.comnih.govnih.govoxadiazole scaffold presents an intriguing candidate for the synthesis of novel polymers and oligomers due to its combination of an electron-rich dithiin moiety and an electron-deficient oxadiazole ring. This inherent donor-acceptor character can lead to materials with tunable band gaps and desirable electronic properties.

The polymerization of derivatives of mdpi.comjos.ac.cnDithiino[2,3-c] mdpi.comnih.govnih.govoxadiazole has not been extensively documented. However, the polymerization of structurally similar fused thiophene (B33073) systems, such as thieno[3,4-b]pyrazine (B1257052) and dithieno[3,4-b:3',4'-d]thiophene, provides a strong precedent for the feasibility of such reactions. nih.govnih.gov These related compounds can be polymerized through various methods, including electrochemical polymerization and metal-catalyzed cross-coupling reactions, to yield conjugated polymers with interesting optical and electronic properties. mdpi.comnih.govnih.gov

For instance, studies on thieno[3,4-b]pyrazine-based oligomers, synthesized via Stille cross-coupling, serve as valuable models for understanding the structure-property relationships in donor-acceptor polymeric materials. nih.gov Similarly, the chemical or electrochemical oxidation of substituted dithieno[3,4-b:3',4'-d]thiophenes has been shown to produce polymers with defined regiochemical structures and low bandgaps. nih.gov

Functionalization for Polymerization

A critical step towards the polymerization of mdpi.comjos.ac.cnDithiino[2,3-c] mdpi.comnih.govnih.govoxadiazole is the introduction of suitable functional groups onto the heterocyclic core. These functional groups serve as handles for polymerization reactions. Based on established synthetic methodologies for related heterocycles, several strategies can be envisioned.

One common approach is the halogenation of the aromatic core. Halogenated derivatives, particularly bromo- or iodo-substituted compounds, are versatile precursors for various cross-coupling reactions, such as Suzuki, Stille, and direct arylation polymerizations. The synthesis of 5,8-dibromodithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c] mdpi.comnih.govnih.govoxadiazole and its subsequent use in copolymerization highlights a successful application of this strategy for a related complex fused system. jos.ac.cn

Another potential route involves the synthesis of monomers bearing polymerizable groups. For example, the introduction of vinyl, ethynyl, or other reactive moieties would enable polymerization through mechanisms like addition polymerization or electropolymerization. The electropolymerization of various fused-ring thiophene monomers has been systematically studied, demonstrating the influence of the monomer's structure on the resulting polymer's conductivity. mdpi.com

Hypothetical Polymerization Pathways

Drawing parallels from the polymer chemistry of related fused heterocycles, two primary pathways for the polymerization of functionalized mdpi.comjos.ac.cnDithiino[2,3-c] mdpi.comnih.govnih.govoxadiazole derivatives can be proposed:

Polycondensation via Cross-Coupling Reactions: This would involve the synthesis of di-halogenated or di-stannylated derivatives of mdpi.comjos.ac.cnDithiino[2,3-c] mdpi.comnih.govnih.govoxadiazole. These monomers could then be subjected to polycondensation reactions, such as Suzuki or Stille polycondensation, to form linear, well-defined polymers. The properties of the resulting polymers could be tuned by copolymerizing the mdpi.comjos.ac.cnDithiino[2,3-c] mdpi.comnih.govnih.govoxadiazole-based monomer with other aromatic comonomers.

Electropolymerization: Derivatives of mdpi.comjos.ac.cnDithiino[2,3-c] mdpi.comnih.govnih.govoxadiazole with unsubstituted reactive positions on the dithiin ring could potentially undergo electropolymerization. This method allows for the direct deposition of a polymer film onto an electrode surface, which is advantageous for the fabrication of electronic devices. The electrochemical behavior of the monomer would dictate the feasibility and outcome of this process. Research on the electropolymerization of thiophene and its fused derivatives provides a solid foundation for exploring this route. mdpi.com

The table below summarizes hypothetical polymerizable derivatives of mdpi.comjos.ac.cnDithiino[2,3-c] mdpi.comnih.govnih.govoxadiazole and the potential polymerization methods.

Derivative NameFunctional GroupsPotential Polymerization Method
Di-bromo- mdpi.comjos.ac.cndithiino[2,3-c] mdpi.comnih.govnih.govoxadiazoleBromoSuzuki Polycondensation, Stille Polycondensation, Direct Arylation Polymerization
Di-stannyl- mdpi.comjos.ac.cndithiino[2,3-c] mdpi.comnih.govnih.govoxadiazoleTrialkylstannylStille Polycondensation
Di-ethynyl- mdpi.comjos.ac.cndithiino[2,3-c] mdpi.comnih.govnih.govoxadiazoleEthynylOxidative Coupling Polymerization, Glaser-Hay Coupling
mdpi.comjos.ac.cnDithiino[2,3-c] mdpi.comnih.govnih.govoxadiazoleUnsubstituted (at reactive sites)Electropolymerization

Exploration of Potential Applications Ofdithiino 2,3 C Oxadiazole in Materials Science and Other Non Biological Fields

Optoelectronic Materials Research

The structural components ofDithiino[2,3-c]oxadiazole—a dithiin ring fused with an oxadiazole ring—suggest that it could possess interesting optoelectronic properties. The sulfur-rich dithiin moiety can facilitate π-electron delocalization, a key feature for charge transport, while the electron-withdrawing nature of the oxadiazole ring could influence the material's energy levels.

Currently, there are no studies reporting the light-emitting properties ofDithiino[2,3-c]oxadiazole. Research into analogous compounds, such as certain oxadiazole derivatives, has shown that this class of heterocycles can exhibit fluorescence, making them candidates for emitting layers in organic light-emitting diodes (OLEDs). The emission color and efficiency are highly dependent on the specific molecular structure and any substituent groups.

The potential ofDithiino[2,3-c]oxadiazole in OPVs and OLEDs is purely speculative at this time. In the context of OPVs, the compound could theoretically act as either an electron donor or an electron acceptor, depending on its electronic properties relative to other materials in the device. The fusion of electron-rich (dithiin) and electron-poor (oxadiazole) systems within the same molecule is a common design strategy for creating materials with tailored energy levels for photovoltaic applications.

The charge transport characteristics ofDithiino[2,3-c]oxadiazole have not been determined. The presence of sulfur atoms in the dithiin ring could promote intermolecular interactions, which are crucial for efficient charge hopping between molecules in a solid-state device. Theoretical modeling and experimental characterization would be necessary to understand its charge carrier mobility for either holes or electrons.

Coordination Chemistry and Metal Complexes

The nitrogen atoms in the oxadiazole ring ofDithiino[2,3-c]oxadiazole possess lone pairs of electrons, making them potential coordination sites for metal ions.

The ligand properties of this specific compound have not been investigated. Generally, oxadiazole-containing molecules can act as ligands, binding to metal centers to form coordination complexes. The dithiin component might also offer sulfur atoms as potential coordination sites, potentially leading to multidentate ligand behavior.

There are no reports on the use ofDithiino[2,3-c]oxadiazole as a building block for MOFs. In principle, if the molecule were functionalized with suitable linker groups (e.g., carboxylic acids), it could be incorporated into MOF structures. The resulting frameworks could exhibit properties influenced by both the metal nodes and the sulfur- and nitrogen-containing organic linker.

Catalysis Research

There is currently no available scientific literature detailing the use or potential of umn.edunih.govDithiino[2,3-c] umn.edunih.govnih.govoxadiazole in catalysis research. The subsequent subsections reflect this absence of specific data.

Potential as a Ligand in Homogeneous Catalysis

No studies have been found that explore the synthesis of metal complexes where umn.edunih.govDithiino[2,3-c] umn.edunih.govnih.govoxadiazole acts as a ligand for homogeneous catalysis. The potential for the nitrogen and sulfur atoms within the dithiino and oxadiazole rings to coordinate with metal centers is a recognized concept in coordination chemistry. However, the application of this specific heterocyclic system in catalytic cycles has not been reported.

Precursor for Heterogeneous Catalysts

Similarly, there is no research on the use of umn.edunih.govDithiino[2,3-c] umn.edunih.govnih.govoxadiazole as a precursor for the synthesis of heterogeneous catalysts. The thermal decomposition or chemical modification of this compound to create catalytically active materials or supportive structures has not been investigated or documented in available scientific reports.

Chemical Sensing and Detection

The potential application of umn.edunih.govDithiino[2,3-c] umn.edunih.govnih.govoxadiazole in the development of chemical sensors or detectors is another area lacking specific research. While related heterocyclic compounds have been explored for these purposes, no such studies have been conducted on this particular molecule.

Chemoresponsive Properties for Analyte Binding

No data exists on the chemoresponsive properties of umn.edunih.govDithiino[2,3-c] umn.edunih.govnih.govoxadiazole. Research into how this molecule might interact with specific analytes through mechanisms such as hydrogen bonding, π-π stacking, or coordination, and how such interactions might lead to a detectable signal, has not been undertaken.

Development of Fluorescent Probes

The development of fluorescent probes based on the umn.edunih.govDithiino[2,3-c] umn.edunih.govnih.govoxadiazole scaffold has not been reported. Although oxadiazole moieties are known to be part of some fluorescent molecules umn.edunih.govresearchgate.net, the specific photophysical properties, such as absorption and emission spectra, quantum yield, and solvatochromism, of umn.edunih.govDithiino[2,3-c] umn.edunih.govnih.govoxadiazole are undocumented. Consequently, its potential as a fluorophore in sensing applications remains unknown.

While general classes of oxadiazole and thiadiazole derivatives have shown promise in various applications, including as components in organic light-emitting diodes (OLEDs) and as chemosensors for ions umn.edunih.govresearchgate.net, these findings are not directly transferable to the specific, unstudied compound umn.edunih.govDithiino[2,3-c] umn.edunih.govnih.govoxadiazole. The unique electronic and structural properties that would arise from the fusion of the umn.edunih.govdithiin and umn.edunih.govnih.govoxadiazole rings have yet to be explored.

Future Research Directions and Unanswered Questions Fordithiino 2,3 C Oxadiazole

Development of More Efficient and Sustainable Synthetic Routes

The primary unanswered question for researchgate.netnih.govDithiino[2,3-c] researchgate.netchemicalbook.comtandfonline.comoxadiazole is its synthesis. Future research must establish foundational synthetic pathways. Initial strategies could involve the construction of one ring onto the other. For instance, building the 1,2,5-oxadiazole ring onto a pre-functionalized 1,4-dithiin is a plausible approach. Standard methods for forming the 1,2,5-oxadiazole ring include the dehydration of α-dioximes or the deoxygenation of the corresponding N-oxides (furoxans). chemicalbook.com A potential route could start from a 2,3-diamino-1,4-dithiin derivative, which is then cyclized.

Conversely, constructing the 1,4-dithiin ring onto a 1,2,5-oxadiazole precursor offers another avenue. Methods for synthesizing 1,4-dithiins often involve the reaction of alkynes with elemental sulfur or the ring expansion of 1,3-dithiolanes. rsc.orgnih.gov

A major focus should be on developing sustainable and efficient methods from the outset. This would involve:

Atom Economy: Designing syntheses that maximize the incorporation of starting material atoms into the final product.

Green Solvents: Avoiding hazardous solvents in favor of greener alternatives.

Catalysis: Employing catalytic methods, including transition-metal-free protocols, to reduce waste and energy consumption. rsc.org

One-Pot Reactions: Developing tandem or domino reactions to construct the fused system in a single step, minimizing intermediate isolation and purification steps.

In-depth Understanding of Structure-Property Relationships for Advanced Applications

The fusion of an electron-donating 1,4-dithiin with an electron-accepting 1,2,5-oxadiazole core suggests inherent donor-acceptor characteristics. This intramolecular charge-transfer nature is a key area for future investigation. The 1,4-dithiin ring is a non-aromatic, sulfur-rich heterocycle known for its non-planar "boat" conformation and reversible one- and two-electron oxidations. thieme-connect.comscispace.com In contrast, the 1,2,5-oxadiazole ring is a planar, π-electron deficient system. chemicalbook.com

Understanding the interplay between these two systems is crucial. Key research questions include:

How does ring fusion affect the planarity and conformation of the dithiin moiety?

What are the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and how are they distributed across the molecule?

What are the optical properties, such as absorption and fluorescence, of this system? mdpi.com

Answering these questions will enable the exploration of advanced applications, particularly in materials science. The unique electronic structure could make researchgate.netnih.govDithiino[2,3-c] researchgate.netchemicalbook.comtandfonline.comoxadiazole derivatives suitable for:

Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). tandfonline.com

Sensors: The redox-active dithiin part could be used to detect specific analytes through electrochemical changes.

Non-linear Optical (NLO) Materials: The inherent charge-transfer character is a prerequisite for NLO properties.

Table 1: Hypothetical Comparison of Electronic Properties
Property1,4-Dithiin (Donor Moiety)1,2,5-Oxadiazole (Acceptor Moiety)Predicted researchgate.netnih.govDithiino[2,3-c] researchgate.netchemicalbook.comtandfonline.comoxadiazole
HOMO EnergyRelatively HighLowLocalized primarily on dithiin, intermediate energy
LUMO EnergyHighRelatively LowLocalized primarily on oxadiazole, intermediate energy
HOMO-LUMO GapLargeLargePotentially small, leading to visible light absorption
Redox PotentialEasily OxidizedResistant to OxidationReversible oxidation expected

Exploration of Novel Reactivity Patterns and Derivatization Strategies

A fundamental aspect of future research will be to map the chemical reactivity of the researchgate.netnih.govDithiino[2,3-c] researchgate.netchemicalbook.comtandfonline.comoxadiazole core. The distinct electronic nature of the two fused rings suggests that they may react selectively. The sulfur atoms in the 1,4-dithiin ring are potential sites for oxidation, which could be used to modulate the electronic properties of the molecule. doaj.org Furthermore, the dithiin ring can undergo ring-opening reactions with certain nucleophiles, providing a pathway for further functionalization. tandfonline.comtandfonline.com

The 1,2,5-oxadiazole ring is generally stable but can be susceptible to nucleophilic attack or ring cleavage under specific conditions. Research should focus on derivatization strategies to create a library of compounds with tailored properties. This could involve electrophilic substitution on any activated positions of the heterocyclic core or functionalization of substituents attached during the initial synthesis. A systematic study of these reactions will be essential for tuning the molecule's solubility, electronic properties, and solid-state packing for various applications.

Integration into Complex Molecular Architectures and Supramolecular Systems

Once the fundamental synthesis and properties of researchgate.netnih.govDithiino[2,3-c] researchgate.netchemicalbook.comtandfonline.comoxadiazole are understood, a significant research direction will be its use as a building block for larger, more complex systems. Its rigid, planar (or near-planar) structure and defined electronic character make it an excellent candidate for incorporation into:

Conducting Polymers: Polymerization of appropriately functionalized monomers could lead to new redox-active or semiconducting polymers. The sulfur atoms of the dithiin ring can enhance intermolecular interactions, facilitating charge transport.

Supramolecular Assemblies: The electron-poor oxadiazole portion could interact with electron-rich aromatic systems through π-π stacking, forming well-ordered supramolecular structures. thieme-connect.com This could be exploited for creating self-assembling materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Functionalization with coordinating groups (e.g., pyridyl, carboxylate) would allow its use as a ligand to build novel MOFs with unique electronic or catalytic properties. nih.gov

Computational Design of Next-Generationresearchgate.netnih.govDithiino[2,3-c]researchgate.netchemicalbook.comtandfonline.comoxadiazole-Based Materials

Given the novelty of this system, computational chemistry will be an indispensable tool to guide and accelerate its development. researchgate.netresearchgate.net Quantum-chemical methods like Density Functional Theory (DFT) can be employed before any synthetic work is undertaken to predict key properties and guide experimental efforts. mdpi.comnih.govnih.gov

Future computational studies should focus on:

Predicting Molecular Properties: Calculating the geometry, electronic structure (HOMO/LUMO levels), and absorption spectra of the parent molecule and its derivatives. mdpi.commdpi.com

Designing Target Molecules: Screening virtual libraries of substituted derivatives to identify candidates with optimal properties for specific applications (e.g., a small HOMO-LUMO gap for a near-IR absorbing dye).

Simulating Material Properties: Modeling the solid-state packing of different derivatives to predict charge transport mobility in organic semiconductors.

Investigating Reaction Mechanisms: Elucidating the mechanisms of potential synthetic and derivatization reactions to optimize conditions and predict outcomes.

Table 2: Key Parameters for Computational Investigation
ParameterComputational MethodPurpose
Optimized GeometryDFT (e.g., B3LYP/6-311G**)Predict molecular structure, planarity, and bond lengths.
Frontier Molecular Orbitals (HOMO/LUMO)DFTEstimate ionization potential, electron affinity, and electronic gap.
UV-Vis Absorption SpectrumTime-Dependent DFT (TD-DFT)Predict optical properties and color.
Reorganization EnergyDFTEstimate charge transport efficiency for electronics applications. tandfonline.com
Reaction PathwaysDFT with Transition State SearchGuide the development of synthetic routes.

By leveraging computational design, researchers can more efficiently navigate the vast chemical space of possible researchgate.netnih.govDithiino[2,3-c] researchgate.netchemicalbook.comtandfonline.comoxadiazole derivatives, focusing experimental efforts on the most promising candidates for next-generation materials. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.